Brolaconazole
Overview
Description
Brolaconazole is an imidazole derivative known for its potent antimicrobial activity. It is effective against a range of pathogenic fungi, molds, yeasts, and Gram-positive bacteria . This compound is part of the azole class of antifungal agents, which are widely used in both medical and agricultural settings to manage fungal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: Brolaconazole can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl chloride with phenylethylamine to form an intermediate, which is then cyclized with imidazole under basic conditions to yield the final product . The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Brolaconazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its imidazole ring.
Substitution: The bromine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
Brolaconazole has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of imidazole derivatives.
Biology: this compound’s antimicrobial properties make it a valuable tool in microbiological research to study fungal and bacterial infections.
Medicine: It is investigated for its potential use in treating fungal infections in humans and animals.
Industry: this compound is used in the development of antifungal coatings and treatments for agricultural products to prevent fungal contamination.
Mechanism of Action
Brolaconazole exerts its effects by inhibiting the enzyme CYP51A1, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to other azole antifungals, but this compound’s unique structure may offer advantages in terms of potency and spectrum of activity.
Comparison with Similar Compounds
- Fluconazole
- Itraconazole
- Ketoconazole
- Voriconazole
Comparison: Brolaconazole shares a similar mechanism of action with these compounds, targeting the CYP51A1 enzyme. it is unique in its specific structural modifications, which may confer enhanced activity against certain fungal strains and reduced susceptibility to resistance mechanisms. Additionally, this compound’s bromine atom provides distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-[2-(4-bromophenyl)-2-phenylethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c18-16-8-6-15(7-9-16)17(12-20-11-10-19-13-20)14-4-2-1-3-5-14/h1-11,13,17H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFXOOXBZMGSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276693 | |
Record name | Brolaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108894-40-2, 118528-04-4 | |
Record name | Brolaconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108894402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brolaconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118528044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brolaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROLACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CHG505391 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.